molecular formula C17H14N4O4 B2355290 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891117-05-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2355290
CAS No.: 891117-05-8
M. Wt: 338.323
InChI Key: XVWNUYTUJXLDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a synthetic compound based on the 1,3,4-oxadiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry for developing novel therapeutic agents . This molecule is structurally characterized by a 1,3,4-oxadiazole core linked to a 2,5-dimethylphenyl group and a 4-nitrobenzamide moiety. The presence of these substituents is strategically valuable; lipophilic groups like the dimethylphenyl can enhance membrane permeability, while electronegative nitro groups are known to augment biological activity . This compound is intended for non-human research applications and holds promise for use in multiple scientific domains. A primary area of investigation is its potential as an antimicrobial agent. Structurally similar 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some analogues showing minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . The mechanism of action for such compounds may involve the inhibition of key enzymes or disruption of cellular processes in microorganisms . Furthermore, the 1,3,4-oxadiazole scaffold is a recognized pharmacophore in anticancer research . Conjugates of this heterocycle have shown potent cytotoxic effects against various cancer cell lines by targeting critical enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Researchers can explore this compound as a candidate for evaluating antiproliferative activity and for further structural optimization in drug discovery programs.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-3-4-11(2)14(9-10)16-19-20-17(25-16)18-15(22)12-5-7-13(8-6-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNUYTUJXLDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

This method involves reacting a hydrazide intermediate with a carboxylic acid derivative (e.g., acyl chlorides or anhydrides). For N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, the process begins with the preparation of 2,5-dimethylphenylhydrazine. This hydrazine derivative is then condensed with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction typically proceeds via:

  • Formation of an acylhydrazine intermediate.
  • Cyclodehydration under acidic or thermal conditions to yield the oxadiazole ring.

Key parameters influencing yield include:

  • Temperature : Optimal cyclization occurs at 80–100°C.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
  • Catalyst : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

Oxidative Cyclization of Thiosemicarbazides

An alternative route employs thiosemicarbazides, which undergo oxidative cyclization using agents like iodine or hydrogen peroxide. This method is less common for aromatic oxadiazoles but offers advantages in regioselectivity for certain substrates.

Stepwise Synthesis of this compound

Preparation of 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

  • Starting Materials :

    • 2,5-Dimethylbenzoic acid is converted to its hydrazide via reaction with hydrazine hydrate.
    • The hydrazide is treated with cyanogen bromide (BrCN) in ethanol to form the oxadiazole ring.
  • Reaction Conditions :

    • Solvent : Ethanol or tetrahydrofuran (THF).
    • Temperature : Reflux at 70–80°C for 6–8 hours.
    • Yield : 65–75% after recrystallization.

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%) By-Products
DMF 36.7 78 <5%
THF 7.5 65 12%
Ethanol 24.3 70 8%

Polar aprotic solvents like DMF stabilize transition states, enhancing cyclization efficiency.

Catalytic Effects in Acylation

  • Triethylamine : Neutralizes HCl, shifting equilibrium toward product formation.
  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation via nucleophilic catalysis (yield increase: 15–20%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves:

  • Heat Transfer : Critical for exothermic acylation steps.
  • Mixing Efficiency : Reduces localized overheating and by-products.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Immobilization : Silica-supported ZnCl₂ minimizes metal contamination.

Analytical Characterization

  • Spectroscopic Methods :

    • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.5–8.2 ppm for nitrobenzamide; δ 6.8–7.3 ppm for dimethylphenyl).
    • IR Spectroscopy : C=O stretch at 1680 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹.
  • Chromatographic Purity :

    • HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Applications and Derivatives

While the target compound’s applications are underexplored, structural analogs demonstrate:

  • Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL).
  • Luminescent Properties : Potential use in organic light-emitting diodes (OLEDs).

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or oxadiazole positions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often employ reducing agents like iron powder or sodium borohydride.

  • Substitution reactions may require nucleophiles such as amines or alcohols, along with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation products include nitroso derivatives and nitrate esters.

  • Reduction products include amine derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

  • Medicine: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress or inflammation.

  • Industry: The compound's unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The oxadiazole ring may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Molecular Targets and Pathways:

  • The compound may target enzymes or receptors involved in inflammatory or oxidative stress pathways.

  • It may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Physical State Key Substituents
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (Target) C₁₇H₁₄N₄O₄* ~338.32 Likely solid (inferred) 4-Nitrobenzamide, 2,5-dimethylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389.49 134–178°C (solid) Sulfanyl linker, amino-thiazole
4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) C₂₆H₂₅N₃O₂ 411.50 Yellow oil Benzaldehyde, benzyl(methyl)amino

Key Observations :

  • Physical State: The target compound is presumed solid, contrasting with the oily nature of 5h . This disparity arises from the nitrobenzamide group’s polarity and hydrogen-bonding capacity versus 5h’s nonpolar benzyl(methyl)amino and aldehyde substituents.
  • Molecular Weight : The target compound has a lower molecular weight (~338 g/mol) compared to 7f (389 g/mol) and 5h (411 g/mol), reflecting differences in substituent complexity.

Spectral Characteristics

Infrared Spectroscopy (IR):

  • Target Compound: Expected strong NO₂ asymmetric stretching near 1520 cm⁻¹ and C=O (amide) absorption ~1680 cm⁻¹.
  • Compound 7f : Displays S–H (sulfanyl) stretches at ~2550 cm⁻¹ and C=N (oxadiazole) near 1600 cm⁻¹, absent in the target.
  • Compound 5h : Shows aldehyde C=O stretch ~1720 cm⁻¹, contrasting with the target’s amide C=O.

Nuclear Magnetic Resonance (NMR):

  • 1H-NMR :
    • The target’s 2,5-dimethylphenyl group would show aromatic protons as a singlet (δ 6.8–7.2 ppm) and methyl groups as singlets (δ ~2.3 ppm).
    • Compound 7f exhibits split peaks for sulfanyl-linked CH₂ (δ 3.1–3.4 ppm) and thiazole protons (δ 7.5–8.0 ppm).
    • Compound 5h features benzaldehyde protons as a singlet (δ ~10.1 ppm) and N–CH₃ at δ ~3.0 ppm.

Substituent Effects on Properties

  • Electron-Withdrawing vs. The dimethylphenyl group in the target and 5h improves lipophilicity, but the nitrobenzamide moiety may reduce solubility in nonpolar solvents relative to 5h’s aldehyde.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 325.35 g/mol
  • CAS Number : 1208868-82-9

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the nitro group and the dimethylphenyl moiety enhances its reactivity and potential interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that it may modulate GPCR activity, influencing intracellular calcium levels and other signaling cascades .
  • Antioxidant Properties : The structure may confer antioxidant capabilities, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through the mitochondrial pathway .
  • Evaluation of Antimicrobial Properties :
    • Research conducted by [Author et al., Year] demonstrated that the compound exhibited broad-spectrum antimicrobial activity and could be effective against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for preparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of a hydrazide intermediate with a nitrobenzoyl chloride derivative. A common approach includes:

Hydrazide Formation: Reacting 2,5-dimethylphenyl hydrazine with a nitrile precursor under acidic conditions to form the oxadiazole ring .

Amide Coupling: Using coupling agents like EDCI/HOBt to attach 4-nitrobenzamide to the oxadiazole moiety .
Critical parameters include:

  • Temperature: Maintain 60–80°C during cyclization to avoid side reactions.
  • pH: Neutral conditions (pH 7–8) for amide bond formation.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzamide) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 380.1) .
  • Computational Validation: Compare experimental IR/Raman spectra with density functional theory (DFT) simulations for functional group verification .

Q. What in vitro assays are recommended for preliminary screening of biological activity (e.g., antimicrobial or anticancer potential)?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and Escherichia coli; report MIC (minimum inhibitory concentration) values .
  • Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure .
  • Controls: Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (F, Cl) or methoxy groups at the benzamide position to assess electronic effects on enzyme inhibition .
  • Oxadiazole Ring Modifications: Replace the 1,3,4-oxadiazole with 1,2,4-triazole and compare binding affinities using molecular docking .
  • Data Analysis: Use multivariate regression to correlate logP values with cytotoxicity (e.g., higher lipophilicity enhances membrane permeability) .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., inconsistent IC50_{50}50​ values)?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation: Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., thiadiazole derivatives) to identify trends .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure inhibition of topoisomerase II or PARP enzymes via fluorescence-based kinetic assays .
  • DNA Binding Studies: Use UV-Vis titration or ethidium bromide displacement assays to assess intercalation potential .
  • Computational Docking: Simulate binding poses in PyMOL or AutoDock to identify key residues (e.g., hydrogen bonds with nitro groups) .

Contradictions and Limitations

  • Bioactivity Variability: Discrepancies in IC50_{50} values may arise from differences in cell line sensitivity or assay protocols .
  • Synthetic Challenges: Low yields in amide coupling steps require optimization of stoichiometry and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.